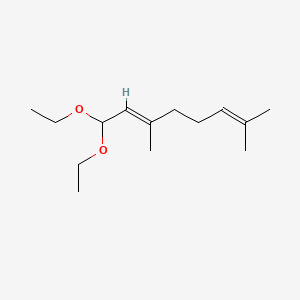

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Description

1,1-Diethoxy-3,7-dimethylocta-2,6-diene (CAS: 7492-66-2), commonly known as citral diethyl acetal, is a synthetic flavoring agent derived from citral. Its molecular formula is C₁₄H₂₆O₂ (molecular weight: 226.36), featuring a 3,7-dimethylocta-2,6-diene backbone substituted with two ethoxy groups at the C1 position. Key properties include a boiling point of 140–142°C (15 mmHg), density of 0.875 g/mL, and refractive index of 1.449 .

Properties

IUPAC Name |

(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGFKWLJFHGGJ-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C(C)CCC=C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C(\C)/CCC=C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860014 | |

| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879 | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7492-66-2, 89553-30-0 | |

| Record name | CITRAL DIETHYL ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranial diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089553300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P54T5RT3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The mechanism involves:

Limitations

Traditional methods faced challenges such as prolonged reaction times (6–12 hours), moderate yields (70–80%), and difficulty in catalyst recovery. Additionally, side reactions, including citral isomerization and polymerization, reduced product purity.

Modern Heterogeneous Catalytic Methods

To address the limitations of homogeneous catalysis, recent research has focused on heterogeneous catalysts that enhance efficiency, selectivity, and reusability.

Composite Supported Strong Acid Catalysts

A breakthrough was achieved using a PhSO₃H/Na₂SO₄·CaSO₄ composite catalyst. Under optimized conditions (80°C, 1.5 hours, citral:ethanol:acid molar ratio = 1:4–5:0.025–0.030), this system achieved a 93–94% yield with 96% crude product purity. The catalyst’s high surface area and strong acid sites facilitated rapid acetalization while minimizing side reactions.

Advantages:

Strong Acidic Sulfonic Resin Catalysts

Sulfonated polystyrene resins (e.g., Amberlyst-15) have emerged as eco-friendly alternatives. In a study by Jin Xinlei et al., citral and ethanol (1:5 molar ratio) reacted for 6 hours with 11 wt% catalyst loading, yielding 89–92% acetal. Cyclohexane was used as a water-carrying agent to shift equilibrium toward product formation.

Advantages:

-

Reusability : The resin retained >90% activity after five cycles.

-

Mild conditions : Operated at 70–80°C, reducing energy consumption.

Industrial-Scale Production

Industrial methods prioritize scalability, cost-effectiveness, and compliance with environmental regulations.

Distillation-Assisted Synthesis

A patented method (CN107418735A) integrates distillation to continuously remove water, driving the equilibrium toward acetal formation:

Process Parameters:

| Parameter | Value |

|---|---|

| Ethanol:citral ratio | 4:1 (molar) |

| Reaction temperature | 78–85°C (ethanol boiling) |

| Distillation pressure | 15–30 mmHg (vacuum) |

| Final purity | >98% |

This method reduces reliance on synthetic citral, leveraging natural plant extracts for a "greener" profile.

Comparative Analysis of Preparation Methods

The table below contrasts key synthetic approaches:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reusability |

|---|---|---|---|---|---|---|

| Traditional HCl | Homogeneous HCl | 80 | 6 | 75 | 85 | No |

| Composite PhSO₃H | PhSO₃H/Na₂SO₄·CaSO₄ | 80 | 1.5 | 94 | 96 | Moderate |

| Sulfonic Resin | Amberlyst-15 | 70 | 6 | 92 | 95 | High |

| Industrial Distillation | H₃PO₄ (pH adjustment) | 78–85 | 3 | 90 | 98 | N/A |

Key Findings :

-

Composite catalysts offer the best balance of speed and yield for laboratory synthesis.

-

Sulfonic resins excel in reusability, making them ideal for continuous industrial processes.

-

Distillation-based methods achieve the highest purity but require significant energy input.

Critical Factors Influencing Synthesis

Catalyst Loading and Type

The ACS Omega study demonstrated that even 0.005 mol% HCl could catalyze acetalization, but optimal yields required 0.1 mol%. Excess acid (>30 mol%) decreased yields due to alcohol protonation and acetal hydrolysis.

Chemical Reactions Analysis

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield citral, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

1,1-Diethoxy-3,7-dimethylocta-2,6-diene serves primarily as an intermediate in the synthesis of other organic compounds. Its synthesis typically involves the reaction of citral with ethanol in the presence of an acid catalyst, forming an acetal linkage. This process can be scaled up for industrial production, optimizing conditions to ensure high yield and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . A study explored its effects on various microbial strains, demonstrating its potential as a natural preservative in food and cosmetic formulations.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. The antioxidant capacity was assessed through various assays that measured free radical scavenging activity .

Therapeutic Potential

There is ongoing research into the therapeutic effects of this compound. Preliminary studies suggest it may possess anti-inflammatory and anti-cancer activities. For instance, a study on adipocyte metabolism demonstrated that this compound could modulate gene expression related to lipid metabolism in 3T3-L1 cells . This modulation could have implications for obesity and metabolic disorders.

Fragrance and Flavor Industry

Due to its pleasant citrus aroma, this compound is widely utilized in the fragrance and flavor industry . It imparts fresh citrus notes to various products such as perfumes and food flavorings. The compound's stability in alkaline environments allows for its incorporation into soaps and other personal care products .

Study on Adipogenesis Modulation

A significant study investigated the impact of lemongrass essential oil (LEO) and its major constituents on adipocyte metabolism. The findings indicated that this compound could inhibit lipid accumulation by downregulating key genes involved in lipid metabolism. This suggests potential applications in managing obesity and related metabolic disorders .

Antioxidant Efficacy Assessment

Another research effort focused on assessing the antioxidant efficacy of this compound compared to other monoterpenoids. The results demonstrated that it effectively scavenged free radicals and could be a valuable addition to formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism by which 1,1-Diethoxy-3,7-dimethylocta-2,6-diene exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a citrus-like aroma. The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1,1-diethoxy-3,7-dimethylocta-2,6-diene with structurally related compounds:

Key Differences and Research Findings

Functional Group Impact on Stability and Reactivity

- Ethoxy vs. Methoxy Groups : Citral diethyl acetal (1,1-diethoxy) exhibits higher hydrophobicity (LogP: 4.08) and acid stability compared to its dimethyl analogue (LogP: ~3.5), which degrades faster under acidic conditions .

- Amino vs. Ether Groups: 1-Geranylamine’s primary amine group enables nucleophilic reactions (e.g., in antitubercular drug synthesis), whereas the ethoxy groups in citral diethyl acetal limit reactivity, favoring non-polar environments .

Industrial and Regulatory Profiles

Biological Activity

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with significant potential in various biological applications. This compound is derived from citral and is characterized by its unique chemical structure that includes two ethoxy groups attached to a diene framework. Its biological activities have garnered attention in fields such as antimicrobial research, anti-inflammatory studies, and metabolic health.

Chemical Structure and Properties

- Molecular Formula : C14H26O2

- Characteristics : Exhibits a fresh and fruity scent, making it valuable in the fragrance and flavor industry.

- Synthesis : Typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst, forming an acetal linkage.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The disc diffusion method showed significant inhibition zones when tested against this pathogen, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress within the body. This property may contribute to its therapeutic potential in preventing chronic diseases associated with oxidative damage.

Modulation of Adipogenesis

A significant area of research involves the effects of this compound on adipocyte metabolism. In vitro studies using murine 3T3-L1 cells have shown that this compound can modulate adipogenic gene expression. Specifically, it was found to inhibit lipid accumulation by downregulating genes associated with lipid uptake and biosynthesis while promoting lipolysis .

| Gene Expression Changes | Effect |

|---|---|

| SREBP-2 (Sterol Regulatory Element Binding Protein 2) | Decreased expression |

| CD36 (Cluster of Differentiation 36) | Decreased expression |

| FABP4 (Fatty Acid Binding Protein 4) | Decreased expression |

These findings suggest that this compound could play a role in managing obesity and related metabolic disorders.

Case Studies and Research Findings

- Study on Obesity Management : A study published in the Journal of Food Biochemistry investigated the effects of lemongrass essential oil (LEO), which contains this compound as a major component. The results indicated that treatment with LEO significantly reduced lipid accumulation in adipocytes and altered gene expression related to lipid metabolism .

- Antimicrobial Efficacy : In another case study focusing on the antimicrobial properties of essential oils containing this compound, researchers found that it exhibited substantial antibacterial activity against S. aureus and other pathogenic bacteria. The results highlighted its potential for use in food preservation and therapeutic applications against infections .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,1-Diethoxy-3,7-dimethylocta-2,6-diene, and how do they compare in efficiency?

- Methodological Answer : A common route involves oxidation of (E)-3,7-dimethylocta-2,6-dien-1-ol using [bis(acetoxy)iodo]benzene and TEMPO in dichloromethane. After quenching with sodium thiosulfate, extraction with ethyl acetate and flash column chromatography (10% ethyl acetate in hexane) yields the product. This method avoids harsh conditions and achieves moderate yields (~60–70%) . Alternative pathways may include acetal protection of ketones, but comparative studies on scalability or selectivity are limited.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for ethoxy groups (δ 1.2–1.4 ppm, triplets) and conjugated diene protons (δ 5.0–5.5 ppm, multiplet). Methyl groups on the diene chain appear as singlets near δ 1.6–1.8 ppm.

- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C=C (1640–1680 cm⁻¹) bonds are key identifiers. Compare with canonical SMILES (CCOC(/C=C(\C)/CCC=C(C)C)OCC) and InChIKey (NTXGFKWLJFHGGJ-UHFFFAOYSA-N) for validation .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the ethoxy groups. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may induce hazardous decomposition (e.g., CO/CO₂ release) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict regioselectivity in electrophilic additions to the conjugated diene system?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can map electron density distribution across the diene. For example, Fukui indices identify nucleophilic sites (C2/C6) prone to electrophilic attack. Compare with experimental results from analogous compounds (e.g., 3,7-dimethylocta-1,6-diene derivatives) to validate predictions .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

- Methodological Answer : Conduct controlled kinetic studies using varying pH buffers (e.g., 0.1 M HCl vs. 0.1 M NaOH) and monitor degradation via HPLC. Conflicting data may arise from trace impurities (e.g., residual oxidants); thus, rigorous purification (e.g., prep-HPLC) is critical. Cross-reference with Safety Data Sheets (SDS) noting incompatibility with strong acids/bases .

Q. How does steric hindrance from the 3,7-dimethyl groups influence catalytic hydrogenation kinetics?

- Methodological Answer : Perform hydrogenation trials with Pd/C or PtO₂ under H₂ (1–3 atm). Compare turnover rates with less hindered analogs (e.g., unsubstituted octadienes). Steric effects reduce catalyst accessibility, requiring higher pressures or prolonged reaction times. GC-MS analysis of intermediates (e.g., mono-hydrogenated products) clarifies mechanistic bottlenecks .

Safety and Handling

Q. What first-aid measures are critical for accidental exposure during synthesis?

- Methodological Answer :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Rinse with saline solution for 20 minutes; consult ophthalmologist.

- Refer to SDS guidelines from suppliers like Ambeed, Inc., for emergency protocols .

Applications in Research

Q. How is this compound utilized as a precursor for bioactive terpenoid derivatives?

- Methodological Answer : The ethoxy groups serve as protecting groups for carbonyl intermediates in terpene synthesis. For example, hydrolysis under mild acidic conditions (e.g., 1% citric acid) regenerates ketones, enabling downstream reactions (e.g., Wittig olefination) to generate analogs like 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol, a scaffold in fragrance and medicinal chemistry .

Data Gaps and Future Directions

Q. What toxicological studies are needed to address data gaps in SDS documentation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.